Einecs 287-112-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-thiophenecarboxylic acid typically involves the nitration of 2-thiophenecarboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of 5-nitro-2-thiophenecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The reaction mixture is carefully monitored, and the product is purified through crystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alcohols or amines in the presence of dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide.
Major Products Formed
Reduction: 5-amino-2-thiophenecarboxylic acid.
Substitution: Various esters and amides of 5-nitro-2-thiophenecarboxylic acid.
Scientific Research Applications
5-nitro-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-nitro-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-nitro-2-furoic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-nitrobenzoic acid: Contains a benzene ring with a nitro and carboxylic acid group.
Uniqueness
5-nitro-2-thiophenecarboxylic acid is unique due to the presence of both a nitro group and a thiophene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various chemical and biological applications.
Properties
CAS No. |
85409-43-4 |
---|---|
Molecular Formula |
C21H23N3O6 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;4-hydroxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H17N3O.C8H6O5/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;9-6-2-1-4(7(10)11)3-5(6)8(12)13/h5-9H,1-4H3;1-3,9H,(H,10,11)(H,12,13) |
InChI Key |
UBUHSBGXXFERKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC(=C(C=C1C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.